molecular formula C11H11BrN2O2 B2799072 Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1123167-64-5

Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2799072
CAS No.: 1123167-64-5
M. Wt: 283.125
InChI Key: YOGUYQICWYJXPE-UHFFFAOYSA-N
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Description

Its structure comprises a fused bicyclic imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3, a methyl group at position 5, and an ethyl carboxylate ester at position 2 (Figure 1). This compound is synthesized via cyclocondensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in refluxing ethanol, followed by purification . The bromine substituent enhances its reactivity for further functionalization (e.g., cross-coupling reactions), while the methyl and ester groups modulate steric and electronic properties for biological interactions .

Imidazopyridine derivatives are renowned for diverse pharmacological activities, including antitrypanosomal, anticancer, and kinase-inhibitory effects . Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in synthesizing bioactive molecules, such as hypoxia-inducible factor (HIF) inhibitors and anticoagulants targeting Factor Xa (FXa) . Its crystal structure has been resolved via X-ray diffraction, confirming planar aromatic rings and intermolecular hydrogen bonding that stabilize the solid-state arrangement .

Properties

IUPAC Name

ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-10(12)14-7(2)5-4-6-8(14)13-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUYQICWYJXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=CC2=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by esterification with ethanol . The reaction conditions often require heating and the use of solvents such as toluene or ethanol to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Position of Bromine: Bromine at position 3 (target compound) vs. 6 or 8 alters electronic distribution and steric accessibility. For example, bromine at position 3 may favor electrophilic substitutions or metal-catalyzed cross-couplings at this site, while position 6 bromine is more amenable to Suzuki-Miyaura reactions . Antitrypanosomal activity in 3-bromo derivatives correlates with halogen interactions in enzyme active sites .

Methyl Group at Position 5 :

  • The 5-methyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to unmethylated analogs (e.g., Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate) .

Carboxylate Ester :

  • The ethyl ester at position 2 is a common feature, enabling hydrolysis to carboxylic acids for further derivatization (e.g., hydrazide formation for Schiff base synthesis) .

Reactivity Profiles:

  • Nucleophilic Substitution : The 3-bromo group in the target compound undergoes nucleophilic substitution with amines or thiols, forming C–N or C–S bonds .
  • Cross-Coupling Reactions : Bromine at position 3 enables palladium-catalyzed couplings (e.g., with boronic acids) to generate biaryl derivatives, a strategy less feasible with 6- or 8-bromo isomers due to steric hindrance .

Biological Activity

Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1123167-64-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound features a fused bicyclic structure characteristic of the imidazo[1,2-a]pyridine family. This class of compounds is known for diverse applications in medicinal chemistry, particularly as scaffolds for drug development targeting various diseases, including cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • DNA Interaction : Similar to other imidazo[1,2-a]pyridine derivatives, this compound may interact with DNA, leading to methylation at nucleophilic sites. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the bromine atom enhances its reactivity and potential efficacy against microbial targets.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : Research has demonstrated that this compound inhibits the proliferation of cancer cell lines. For instance, a study reported a significant reduction in cell viability in human cancer cell lines with IC50 values in the micromolar range .
  • Mechanistic Insights : The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways. This was observed in studies where treated cells showed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Antimicrobial Studies

The compound has also been evaluated for its antimicrobial effects:

  • Broad-Spectrum Activity : this compound exhibited activity against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against strains resistant to conventional antibiotics .

Data Summary

Biological Activity Findings
Anticancer ActivitySignificant inhibition of cancer cell proliferation (IC50 µM range)
MechanismInduces apoptosis via caspase activation
Antimicrobial ActivityEffective against multiple bacterial strains

Q & A

Q. What are the established synthetic routes for Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate?

The synthesis typically involves cyclization reactions between 2-aminopyridine derivatives and α-bromoketones. A common method uses 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate in a one-pot tandem cyclization/bromination process without requiring a base . Ethyl acetate is often employed as a solvent, and tert-butyl hydroperoxide (TBHP) serves as an oxidizing agent to facilitate bromination. Yields can exceed 70% under optimized conditions.

Q. Key steps :

Condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.

Cyclization via intramolecular nucleophilic attack.

Bromination at the 3-position using TBHP.

Q. What characterization techniques are critical for verifying the compound’s structure?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C11_{11}H11_{11}BrN2_2O2_2).
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive bond-length data and spatial arrangement (e.g., C-Br bond length: ~1.89 Å) .

Q. Example Crystallographic Parameters :

ParameterValue
Space groupP1_1
a, b, c (Å)7.21, 9.34, 10.47
α, β, γ (°)90.0, 104.3, 90.0

Q. What preliminary biological activities are reported for related imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit antimicrobial and antiproliferative activities. For example:

  • Antimicrobial : Derivatives with bromine and methyl groups inhibit Staphylococcus aureus (MIC: 4–8 µg/mL) via enzyme targeting .
  • Anticancer : Analogous compounds show IC50_{50} values <10 µM against lung and pancreatic cancer cells by modulating receptor tyrosine kinases .

Advanced Research Questions

Q. How can crystallographic data validation be optimized for this compound?

Use the SHELX system (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze high-resolution data. Key considerations:

  • Twinned Data : Employ SHELXL’s twin-law refinement for pseudo-merohedral twinning .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks .

Q. Common pitfalls :

  • Overfitting due to low-resolution data (<1.0 Å).
  • Incorrect space group assignment in polar space groups.

Q. What methodological challenges arise in substitution reactions at the 3-bromo position?

The 3-bromo group’s reactivity is influenced by steric hindrance from the 5-methyl substituent. Strategies to optimize substitution:

  • Catalysis : Use Pd(PPh3_3)4_4 or CuI for Suzuki-Miyaura cross-coupling with aryl boronic acids .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution with amines or thiols .

Q. Example Reaction :

ReagentConditionsYield (%)
BenzylamineDMF, 80°C, 12h65
Sodium methoxideMeOH, reflux, 6h45

Q. How do substituents at the 5-position impact reactivity and bioactivity?

The 5-methyl group enhances lipophilicity and metabolic stability compared to chloro or nitro analogs. Comparative

Substituent (Position 5)LogPAntimicrobial Activity (MIC, µg/mL)
Methyl2.84.0 (S. aureus)
Chloro3.16.5 (S. aureus)
Nitro1.912.0 (S. aureus)

The methyl group’s electron-donating effect stabilizes charge-transfer interactions in enzyme binding .

Q. What advanced techniques improve synthetic scalability for research applications?

  • Continuous Flow Reactors : Enable gram-scale synthesis with >90% purity by controlling residence time and temperature .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps from 12h to 30 minutes .

Q. Optimized Protocol :

Premix reagents in a Teflon-lined reactor.

Irradiate at 150°C (300 W, 30 min).

Purify via flash chromatography (hexane:EtOAc, 3:1).

Q. How can structure-activity relationships (SAR) guide derivative design?

Focus on modifying the 2-carboxylate and 3-bromo positions:

  • Carboxylate Replacement : Amides or nitriles enhance bioavailability (e.g., imidazo[1,2-a]pyridine-2-carbonitrile derivatives show 3x higher cytotoxicity) .
  • Bromine Substitution : Aryl groups at the 3-position improve kinase inhibition (e.g., IC50_{50} <1 µM for c-Met kinase) .

Q. SAR Table :

DerivativeTargetIC50_{50}/MIC
3-Bromo-5-methyl (parent)S. aureus4.0 µg/mL
3-Amino-5-methylc-Met kinase0.8 µM
3-Phenyl-5-methylA549 cancer cells2.5 µM

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